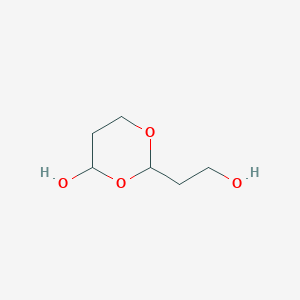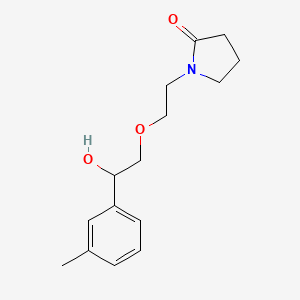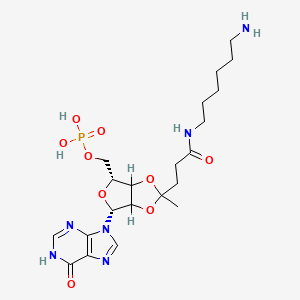
Ahxlvimp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ahxlvimp involves multiple steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Levulinic Acid Amide: This step involves the reaction of levulinic acid with hexylamine to form the levulinic acid amide.
Acetal Formation: The next step is the formation of the acetal group by reacting the levulinic acid amide with inosine.
Phosphorylation: The final step involves the phosphorylation of the acetal group to form the monophosphate derivative.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
Análisis De Reacciones Químicas
Ahxlvimp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ahxlvimp has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Ahxlvimp involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Ahxlvimp can be compared with other similar compounds, such as:
Inosine Monophosphate (IMP): this compound is structurally related to inosine monophosphate, but with additional functional groups that confer unique properties.
Levulinic Acid Derivatives: Compounds derived from levulinic acid share some structural similarities with this compound, but differ in their specific functional groups and reactivity.
Hexylamine Derivatives: this compound contains a hexylamine moiety, making it comparable to other hexylamine derivatives in terms of chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in research and industry.
Propiedades
Número CAS |
75204-35-2 |
|---|---|
Fórmula molecular |
C21H33N6O9P |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[(4R,6R)-2-[3-(6-aminohexylamino)-3-oxopropyl]-2-methyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H33N6O9P/c1-21(7-6-14(28)23-9-5-3-2-4-8-22)35-16-13(10-33-37(30,31)32)34-20(17(16)36-21)27-12-26-15-18(27)24-11-25-19(15)29/h11-13,16-17,20H,2-10,22H2,1H3,(H,23,28)(H,24,25,29)(H2,30,31,32)/t13-,16?,17?,20-,21?/m1/s1 |
Clave InChI |
CVBURHMMTROINS-HOHKOTIPSA-N |
SMILES isomérico |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


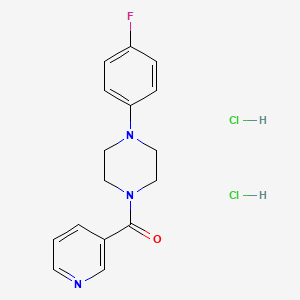
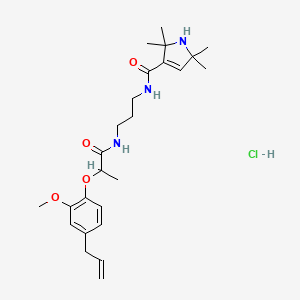

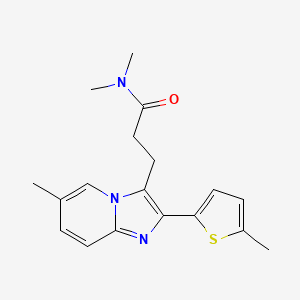
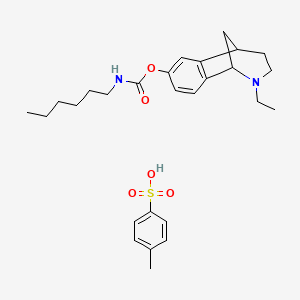
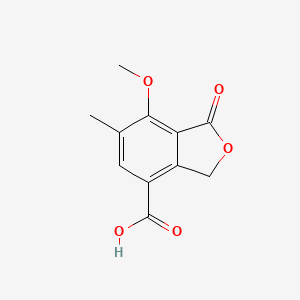

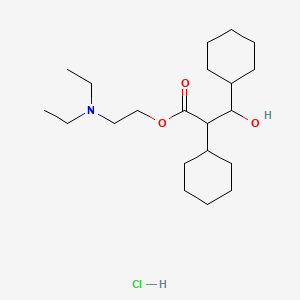
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)

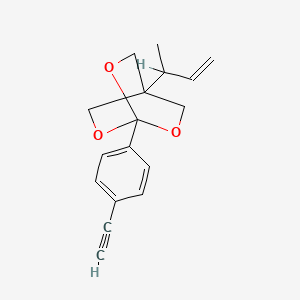
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
